2-Chloro-N-((4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound with the molecular formula C16H13ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under specific conditions.
Acylation Reaction: The final step involves the acylation of the biphenyl intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent, such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The biphenyl structure provides stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide
- 2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethyl)acetamide
- 2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)propionamide
Uniqueness
2-Chloro-N-((4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties
Properties
IUPAC Name |
2-chloro-N-[[4-[4-(trifluoromethoxy)phenyl]phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-9-15(22)21-10-11-1-3-12(4-2-11)13-5-7-14(8-6-13)23-16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYGRIAMYQMWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.